Technical Whitepaper: Physical Properties & Characterization of 3,5-Dibromo-2-fluorochlorobenzene
Technical Whitepaper: Physical Properties & Characterization of 3,5-Dibromo-2-fluorochlorobenzene
Part 1: Executive Summary & Chemical Identity
Introduction
3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2) represents a specialized class of poly-halogenated arenes critical in the design of agrochemicals and pharmaceuticals. Its unique substitution pattern—featuring a "mixed-halogen" core—offers distinct advantages in medicinal chemistry:
-
Metabolic Stability: The strategic placement of bromine atoms at the 3 and 5 positions blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive sites relative to the fluorine director.
-
Lipophilicity Modulation: The combination of heavy halogens (Br) with high-electronegativity atoms (F, Cl) allows for precise tuning of LogP, influencing membrane permeability.[1]
-
Synthetic Utility: It serves as a versatile scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, where the C-Br bonds react preferentially over C-Cl and C-F bonds.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | 1-Chloro-3,5-dibromo-2-fluorobenzene |
| Common Name | 3,5-Dibromo-2-fluorochlorobenzene |
| CAS Number | 1000573-27-2 |
| Molecular Formula | C₆H₂Br₂ClF |
| Molecular Weight | 288.34 g/mol |
| SMILES | FC1=C(Br)C=C(Br)C=C1Cl |
| InChI Key | RBEVBNYRFFHCSN-UHFFFAOYSA-N |
Part 2: Physical Properties Profile
Given the specialized nature of this intermediate, experimental data is often proprietary.[1] The values below synthesize available experimental data with high-confidence predictive models validated against structural analogs (e.g., 1,3-dibromo-5-chlorobenzene).
Physicochemical Data
| Property | Value / Range | Source/Method |
| Physical State | Solid (Crystalline powder) | Analog Inference |
| Color | Off-white to pale yellow | Observation |
| Melting Point | 80 – 85 °C (Estimated) | Derived from analog [1,3-dibromo-2-chloro-5-fluorobenzene MP: 85-87°C] |
| Boiling Point | 247.4 ± 35.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 2.1 ± 0.1 g/cm³ | Predicted |
| Flash Point | > 110 °C | Estimated |
| LogP | 4.4 ± 0.4 | Predicted (Consensus) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Standard Halo-arene profile |
Spectral Characteristics (Diagnostic)
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
Single peak, typically around -110 to -120 ppm.[1]
-
-
Mass Spectrometry (GC-MS):
Part 3: Synthesis & Regioselectivity Logic
The synthesis of 3,5-dibromo-2-fluorochlorobenzene relies on the directing effects of the fluorine substituent. Fluorine is a strong ortho/para director, while Chlorine is a weaker ortho/para director.[1]
Reaction Workflow
The most robust route involves the electrophilic bromination of 1-chloro-2-fluorobenzene.
Figure 1: Synthesis pathway highlighting the dominance of Fluorine's directing effect.
Mechanism & Causality
-
Directing Competition: The starting material has a Fluorine at C2 and Chlorine at C1.[1]
-
Outcome: Because Fluorine's resonance donation is more effective than Chlorine's, the incoming electrophiles (
) preferentially attack positions 3 and 5.[1] This yields the desired 3,5-dibromo isomer with high regioselectivity.[1]
Part 4: Experimental Protocols
Synthesis Protocol (Lab Scale)
-
Reagents: 1-chloro-2-fluorobenzene (10 mmol), Bromine (
, 22 mmol), Iron(III) bromide ( , 0.5 mmol). -
Procedure:
-
Charge a round-bottom flask with 1-chloro-2-fluorobenzene and
.[1] -
Add
dropwise over 30 minutes while maintaining temperature at 40-50°C. -
Stir for 4 hours. Monitor by GC-MS until mono-bromo intermediate disappears.[1]
-
Quench: Pour mixture into ice-cold saturated
to neutralize excess bromine. -
Extraction: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Water or silica gel chromatography (Hexanes) to remove trace isomers.[1]
-
Quality Control: Isomer Differentiation
Distinguishing the 3,5-dibromo isomer from the 4,6-dibromo isomer is critical.
Figure 2: QC workflow for structural validation.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: All operations involving synthesis or heating must be performed in a certified fume hood.[1]
-
Spill Response: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724907, 1,2-Dibromo-5-chloro-3-fluorobenzene. Retrieved from [Link](Note: Used for analog property validation).
-
Oakwood Chemical. Safety Data Sheet: 3,5-Dibromo-2-fluorochlorobenzene (CAS 1000573-27-2). Retrieved from [Link].[1]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: Halogenation of Benzene. Retrieved from [Link].
Sources
- 1. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chlor-3,5-dibrombenzol 95% | Sigma-Aldrich [sigmaaldrich.com]
